molecular formula C12H17FN2 B2357239 1-(4-Fluorobenzyl)piperidin-4-amine CAS No. 92539-14-5

1-(4-Fluorobenzyl)piperidin-4-amine

Numéro de catalogue B2357239
Numéro CAS: 92539-14-5
Poids moléculaire: 208.28
Clé InChI: KRIHULMCWJRKQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-(4-Fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 203.28300 . The compound is of interest due to its unique biochemical properties .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a fluorobenzyl group . The exact mass of the compound is 203.14200 .


Chemical Reactions Analysis

The compound has been evaluated in studies for its inhibitory effects. For instance, one study revealed that certain compounds act as non-competitive inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 203.28300 and a molecular formula of C12H17N3 . Other properties such as density, boiling point, melting point, and flash point are not available .

Applications De Recherche Scientifique

Tuberculosis Drug Discovery

1-(4-Fluorobenzyl)piperidin-4-amine has been explored in the context of tuberculosis drug discovery. Odingo et al. (2014) conducted a study on the 2,4-diaminoquinazoline series, of which N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine is a representative molecule. This compound was identified as an effective inhibitor of Mycobacterium tuberculosis growth. The study demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting potential as a tuberculosis drug candidate (Odingo et al., 2014).

Conformational Analysis

In another study, Ribet et al. (2005) performed a conformational analysis and crystal structure study of a related compound, providing insights into the solid and solution conformations. This type of research is essential for understanding the structural and chemical properties of such molecules, which is crucial in drug design and development (Ribet et al., 2005).

Monoamine Transporter Affinity

The compound also has implications in the study of monoamine transporters. Kolhatkar et al. (2003) explored the structure-activity relationships of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, including a derivative of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. These studies are significant for understanding the interaction with monoamine transporters, which are important targets in the treatment of various neurological and psychiatric disorders (Kolhatkar et al., 2003).

Synthesis of Piperidine Derivatives

Research by Scheunemann et al. (2011) involved the nucleophilic ring opening of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 4-fluorobenzyltrozamicol and novel anilidopiperidines. This kind of research contributes to the development of efficient synthetic routes for piperidine derivatives, which are valuable in pharmaceutical chemistry (Scheunemann et al., 2011).

Schiff Base Synthesis

Kumar et al. (2020) reported on the solvent-free synthesis and crystal study of Schiff bases including (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine. Schiff bases are significant in various fields including medicinal and analytical chemistry due to their versatile applications (Kumar et al., 2020).

Orientations Futures

The compound has potential for further exploration. For instance, one study suggested that the hydroxyl group at C-7’ in alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

Propriétés

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIHULMCWJRKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92539-14-5
Record name 1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(p-fluorobenzyl)-4-phthalimidopiperidine (3.0 g, 8.9 mmol) in ethanol (30 ml) was added hydrazine monohydrate (0.7 ml) and the mixture was heated under reflux for 3 hours. After allowed to cool, to the reaction mixture was added 5N hydrochloric acid (50 ml) and insolubles were filtered off. Then, the filtrate was washed with chloroform (30 ml×3). The aqueous layer was neutralized with potassium carbonate and then extracted with chloroform (50 ml×4). After drying over anhydrous magnesium sulfate, the solvent was distilled off to give 1.7 g of the title compound. Yield=94%.
Name
1-(p-fluorobenzyl)-4-phthalimidopiperidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.